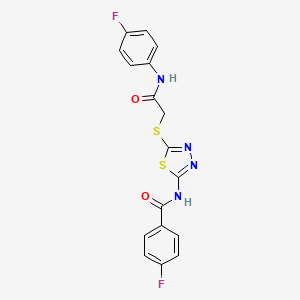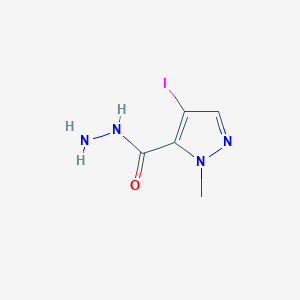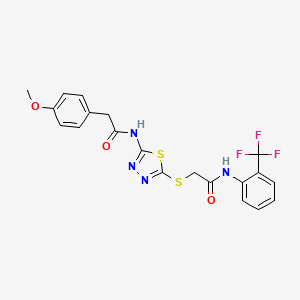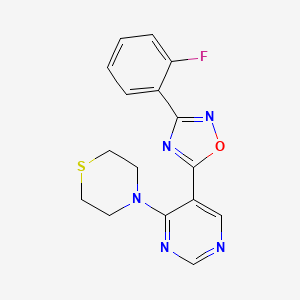
N-(3-氟-4-甲基苯基)-2-(2-(3-(2-甲氧基苯基)脲基)噻唑-4-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide" is a member of the acetamide family, which is known for its potential in medical applications, particularly in cancer treatment. The acetamide group is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N) from an amine. This compound appears to be a derivative of thiazole-based acetamides, which have been studied for their bioactivity against various cancer cell lines .
Synthesis Analysis
The synthesis of related thiazole acetamide derivatives typically involves the reaction of a thiazole moiety with an acetic acid derivative to form the acetamide group. For example, in the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a new class of bioactive molecules was synthesized and evaluated for their potency against cancer cell lines . The synthesis process is likely to involve multiple steps, including the formation of the thiazole ring, introduction of the amine group, and final acetylation to form the acetamide.
Molecular Structure Analysis
The molecular structure of thiazole-based acetamides is characterized by the presence of a thiazole ring, a phenyl group, and an acetamide group. The structure-activity relationships of these compounds are driven by the substituents on the phenyl and thiazole rings, which can significantly affect their biological activity . The presence of substituents such as fluorine or methoxy groups can influence the molecule's electronic properties and its interactions with biological targets.
Chemical Reactions Analysis
Thiazole acetamides can participate in various chemical reactions, particularly those involving the acetamide group. The amide hydrogen can form hydrogen bonds, which is crucial for the compound's interaction with biological molecules . The nature of these interactions can be influenced by the substituents on the thiazole and phenyl rings, as seen in the formation of hydrogen-bonded assemblies in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn affects the compound's pharmacokinetic profile and its suitability for drug development. For instance, the lead compound 6b from a related study showed good pharmacokinetic properties and a significant reduction of tumor growth in vivo . The photophysical properties of these compounds, such as fluorescence, can also be studied to gain insights into their behavior under different conditions .
科学研究应用
合成和化学性质
研究已经深入探讨了类似于“N-(3-氟-4-甲基苯基)-2-(2-(3-(2-甲氧基苯基)脲基)噻唑-4-基)乙酰胺”结构的化合物的合成和表征,探索它们的化学性质和潜在反应性。例如,研究已经报道了合成具有噻唑基团的新颖衍生物,噻唑基团在药物化学中具有重要意义,因为它存在于具有各种药理活性的化合物中(Ghosh et al., 2009)。
抗增殖和抗癌活性
研究的一个重要部分致力于评估含噻唑基团化合物的抗增殖和抗癌性能。这些研究已经测试了各种衍生物对抑制癌细胞生长的能力,为它们的潜在治疗应用提供了见解。例如,对对噻唑环进行修改合成的化合物已经评估了它们对不同癌细胞系的细胞毒活性,一些衍生物显示出有希望的抗癌效果(Xie et al., 2015)。
抗微生物活性
另一个研究领域探讨了噻唑衍生物的抗微生物性质。已经合成了含有噻唑骨架的化合物,并对它们对各种细菌和真菌菌株的活性进行了评估。这一研究方向旨在开发新的抗微生物剂,以应对耐药病原体日益严重的问题(Badiger et al., 2013)。
药理学性质
进一步的研究集中在基于噻唑的化合物的更广泛的药理学性质,包括它们与特定受体和酶的相互作用。这项研究为这些化合物的潜在作用机制和它们对不同生物靶点的选择性提供了宝贵信息。例如,一些研究已经调查了噻唑衍生物作为抑制癌症进展和代谢性疾病中关键酶的作用,突出了它们在治疗应用中的潜力(Bertrand et al., 1994)。
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-12-7-8-13(9-15(12)21)22-18(26)10-14-11-29-20(23-14)25-19(27)24-16-5-3-4-6-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMKRGWFAOXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)

![1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2552750.png)

![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2552754.png)
![7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2552755.png)


![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B2552761.png)
![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)